molecular formula C26H19BO2 B3135367 (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid CAS No. 400607-48-9

(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid

Cat. No.: B3135367
CAS No.: 400607-48-9
M. Wt: 374.2 g/mol
InChI Key: PYBIXDRGEYWZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid is a boronic acid derivative featuring an anthracene core substituted at the 9-position with a biphenyl-2-yl group. These compounds are typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling reactions, leveraging the boronic acid moiety’s reactivity to form carbon-carbon bonds .

Properties

IUPAC Name

[10-(2-phenylphenyl)anthracen-9-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBIXDRGEYWZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or Palladium(0) complexes.

    Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    Temperature: Reflux conditions or elevated temperatures around 80-100°C.

Industrial Production Methods:

Industrial production of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the primary reaction pathway for this boronic acid. It enables the formation of C–C bonds between the anthracenyl-biphenyl boronic acid and aryl halides or triflates.

Mechanistic Insights :

  • Oxidative Addition : Aryl halides (e.g., bromoarenes) react with palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) to form organopalladium(II) intermediates .

  • Transmetalation : The boronic acid undergoes base-assisted activation (e.g., K₃PO₄, Na₂CO₃) to form a borate complex, which transfers the aryl group to palladium .

  • Reductive Elimination : The coupled biaryl product is released, regenerating the palladium catalyst .

Example Reaction :
Reaction with 10-bromoanthracene derivatives under Pd catalysis yields extended π-conjugated systems, such as 9-([1,1′-biphenyl]-4-yl)-10-bromoanthracene , a key intermediate in OLED emitter synthesis .

SubstrateCatalyst SystemBaseSolventYieldReference
Aryl BromidePd(dba)₂/PPh₃K₃PO₄Dioxane/H₂O85–92%

Homocoupling Reactions

Under copper catalysis, this boronic acid undergoes oxidative homocoupling to form symmetric biaryls.

Conditions :

  • Catalysts: Cu(OAc)₂ or μ-hydroxido copper(II) complexes.

  • Ligands: Phenanthroline (phen) enhances reactivity.

  • Oxidant: Molecular oxygen (O₂) facilitates reductive elimination .

Mechanism :

  • Hydroxido ligand attack on the boronic acid.

  • Transmetalation forms a bimetallic arylcopper intermediate.

  • O₂-mediated reductive elimination produces the biaryl product .

Functionalization via Sequential Coupling

The boronic acid’s anthracenyl core allows sequential coupling strategies:

  • Triple Suzuki Coupling : Palladacycle catalysts enable three successive couplings with trihalogenated arenes, forming star-shaped OLED emitters .

  • Domino Reactions : Combination with alkynes or carboxylates can generate hybrid polymeric networks under controlled conditions .

Ligand Effects in Metal Catalysis

  • Phosphine Ligands : Triphenylphosphine (PPh₃) or SPhos improves palladium catalyst stability and selectivity .

  • N-Heterocyclic Carbenes (NHCs) : Enhance coupling efficiency in nickel- or iron-catalyzed reactions .

Challenges and Limitations

  • Steric Hindrance : Bulky biphenyl substituents may slow transmetalation, requiring optimized ligands (e.g., XPhos) .

  • Side Reactions : Competing protodeboronation or oxidative byproducts necessitate inert conditions and dried solvents .

Comparative Reaction Data

Reaction TypeCatalystSubstrateTemperatureYield
Suzuki CouplingPd(dba)₂/PPh₃Aryl Bromide105°C (reflux)90%
HomocouplingCu(OAc)₂/phenSelf-coupling80°C (O₂)75%
Triple CouplingPalladacycleTrihaloarene120°C88%

Scientific Research Applications

Chemistry:

    Catalysis: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and anti-inflammatory research.

    Biosensors: It is used in the development of biosensors for detecting biomolecules, leveraging its ability to form stable complexes with diols and other functional groups.

Industry:

    Polymer Chemistry: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is utilized in the production of advanced polymers with specific electronic and mechanical properties.

    Environmental Science: It is explored for applications in environmental monitoring and remediation, particularly in the detection and removal of pollutants.

Mechanism of Action

The mechanism of action of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can modulate biological pathways by inhibiting or activating specific enzymes, receptors, or signaling molecules, depending on its structural modifications and functionalization.

Comparison with Similar Compounds

Positional Isomers of Biphenyl-Substituted Anthracenyl Boronic Acids

The position of the biphenyl substituent on the anthracene core significantly impacts electronic and steric properties:

Compound Name CAS Substituent Position Molecular Weight Purity Key Properties
(10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid 400607-47-8 4-yl 374.25 95% High conjugation, moderate solubility
(10-[1,1'-Biphenyl]-3-yl-9-anthracenyl)boronic acid 1155911-88-8 3-yl 374.25 98% Reduced steric hindrance, 2-8°C storage
Target Compound (hypothetical) N/A 2-yl ~374.25 N/A Increased steric hindrance at ortho position

Key Observations :

  • Steric Effects : The 2-yl substitution introduces steric challenges due to proximity between the biphenyl and anthracene moieties, which may reduce coupling efficiency in Suzuki reactions .

Modified Aryl-Substituted Analogs

tert-Butylphenyl-Substituted Derivative
  • CAS 870119-38-3 : [10-(4-tert-Butylphenyl)anthracen-9-yl]boronic acid (C₂₄H₂₃BO₂, MW 354.25).
    • Properties : Three rotatable bonds, increased hydrophobicity due to tert-butyl group, and reduced solubility in polar solvents .
    • Applications : The bulky tert-butyl group may stabilize intermediates in cross-coupling reactions or act as a directing group in catalysis.
Naphthyl-Substituted Analogs
  • CAS 400607-46-7: [10-(1-Naphthyl)anthracen-9-yl]boronic acid (C₂₄H₁₇BO₂, MW 348.21, 97% purity). Properties: Extended π-conjugation from naphthyl enhances UV absorption and fluorescence, making it suitable for optoelectronic materials .

Biological Activity

(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid, with the molecular formula C26H19BO2 and CAS No. 400607-48-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate boron into organic frameworks. The compound can be synthesized through various methods including Suzuki coupling reactions where aryl boronic acids react with aryl halides under palladium catalysis. This method has been widely employed for the preparation of biphenyl derivatives due to its efficiency and scalability .

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate selective toxicity against cancer cell lines while exhibiting low toxicity towards normal cells. The mechanism often involves the inhibition of proteasomes or other cellular pathways critical for cancer cell survival .

In vitro studies have reported that this compound may induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these cells suggest a promising therapeutic index compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria have shown varying degrees of efficacy. The minimum inhibitory concentrations (MICs) for certain derivatives indicate that they can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

The biological activity of this compound is believed to be linked to its ability to interact with biological macromolecules through reversible covalent bonding. Boronic acids can form complexes with diols found in sugars and other biomolecules, which may disrupt metabolic pathways or cellular signaling processes .

Case Study 1: Anticancer Efficacy

A study involving the treatment of human colon carcinoma (HCT-116) cells with this compound demonstrated a dose-dependent decrease in cell viability. The compound was found to induce cell cycle arrest and apoptosis, as evidenced by flow cytometry analyses and caspase activation assays .

Case Study 2: Antimicrobial Evaluation

In another study assessing antimicrobial activity, this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The results indicated an MIC value comparable to that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

Biological Activity Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerHeLa~20 µMApoptosis induction
AnticancerA549~25 µMCell cycle arrest
AntimicrobialE. coli3.9 µg/mLDisruption of metabolic pathways
AntimicrobialS. aureus4.5 µg/mLCell wall synthesis inhibition

Q & A

Q. What are the established synthetic routes for (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis to couple aryl halides with boronic acids. For example, brominated anthracene intermediates (e.g., 9-bromo-10-(biphenyl)anthracene) can react with biphenylboronic acid derivatives under anhydrous conditions. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane .
  • Base optimization : Na₂CO₃ or Cs₂CO₃ to facilitate transmetalation .
  • Purification : Column chromatography (silica gel, DCM/petroleum ether gradients) and recrystallization to isolate the product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Multimodal characterization is critical:

  • 1H/13C NMR : Verify substitution patterns on the anthracene core and biphenyl groups (e.g., aromatic proton shifts at δ 7.5–8.6 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Yield optimization involves:

  • Solvent screening : Anhydrous DMF or toluene may reduce side reactions compared to THF .
  • Temperature control : Reflux (100–120°C) enhances coupling efficiency but requires inert atmospheres to prevent boronic acid oxidation .
  • Catalyst loading : Reducing Pd catalyst to 0.5–1 mol% minimizes metal contamination while maintaining reactivity .

Q. What strategies address discrepancies in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected NMR peaks) may arise from:

  • Polymorphism : Different crystal forms (as seen in arylboronic acids) alter solid-state properties but not solution-phase spectra. Use differential scanning calorimetry (DSC) to detect polymorphs .
  • Byproduct formation : Trace halogenated impurities (from incomplete coupling) require rigorous purification (e.g., preparative HPLC) .

Q. How does this compound function in OLED material design?

The anthracene-biphenyl-boronic acid scaffold serves as:

  • Electron-transport layer (ETL) : Boronic acid groups enhance electron injection via Lewis acid-base interactions with metal cathodes .
  • Emission tuning : Substituents on the biphenyl group adjust HOMO-LUMO gaps; bromination at the anthracene 10-position red-shifts photoluminescence .

Q. What methodologies enable functionalization of the anthracene core for biological applications?

Targeted modifications include:

  • Bromination : 9,10-Dibromoanthracene precursors allow Suzuki coupling with heteroarylboronic acids for bioactive conjugates .
  • Phthalimide/dipicolylamine grafting : Introduces hydrogen-bonding or metal-coordination sites for ATP/phosphoinositide recognition (see Figure 6.6 in ).

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental observations?

  • Solvent polarity mismatch : DFT calculations may underestimate boronic acid hydration in polar solvents (e.g., DMSO). Experimental logP measurements refine solubility models .
  • Aggregation effects : Concentration-dependent aggregation (observed in fluorescence quenching studies) alters apparent solubility .

Methodological Best Practices

Q. What precautions are essential for handling air-sensitive intermediates?

  • Schlenk techniques : Use argon/vacuum cycles for anhydrous reactions involving boronic acids .
  • Stabilizers : Add 2,6-lutidine or BHT to prevent boronic acid decomposition during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.